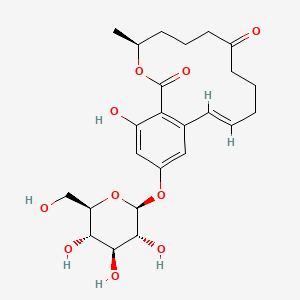

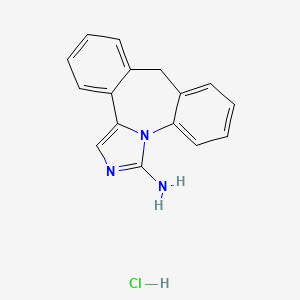

Linagliptin Dimer Impurity 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

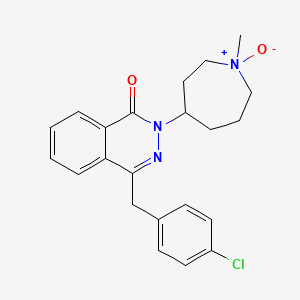

Linagliptin Dimer Impurity 2 is an impurity standard of Linagliptin . Linagliptin is a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors .

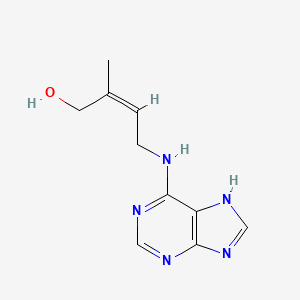

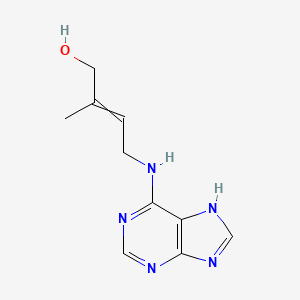

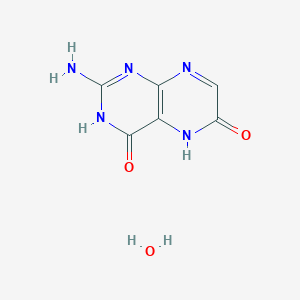

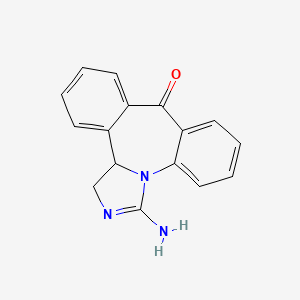

Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC) . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data . This compound is formed as a result of an unintended side reaction during the synthesis of linagliptin.Molecular Structure Analysis

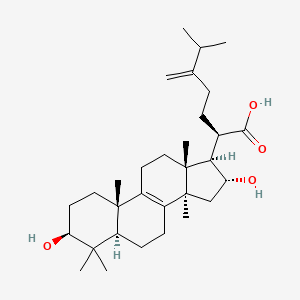

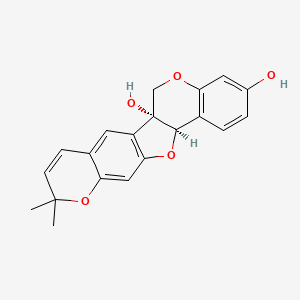

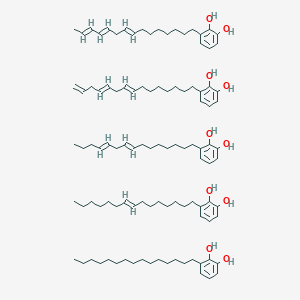

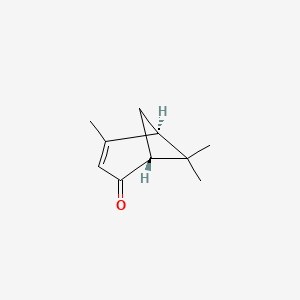

The molecular structure of this compound was confirmed by spectral data (MS, HRMS, ¹H-NMR, (13)C-NMR and IR) . The ¹H-NMR of this impurity revealed two D2O exchangeable signals at 12.86 and 8.35, indicating one acid O-H proton and one amide N-H proton, and an additional eight proton signals at 7.41–8.25 corresponding to aromatic protons .Chemical Reactions Analysis

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions .Physical and Chemical Properties Analysis

This compound is a white to off-white solid that is insoluble in water and slightly soluble in methanol and ethanol. Its molecular formula is C40H38N8O4, and it has a molecular weight of 690.8 g/mol.Aplicaciones Científicas De Investigación

Validación del Método Analítico

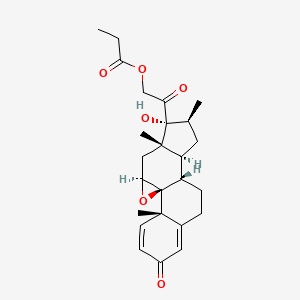

Esta impureza también se utiliza en la validación de métodos analíticos. Las muestras puras de Linagliptin Dimer Impurity 2 son necesarias para establecer la idoneidad del sistema y determinar los factores de corrección relativos en los procedimientos analíticos {svg_1}. Esto garantiza que los métodos analíticos utilizados sean fiables y precisos para detectar y cuantificar las impurezas en Linagliptin.

Perfil de Impurezas

El perfil de impurezas, que incluye la identificación y caracterización de impurezas como this compound, es vital para el desarrollo de nuevos productos farmacéuticos. Ayuda a comprender las vías de degradación y la estabilidad del fármaco en diversas condiciones {svg_2}.

Estudios de Seguridad y Eficacia

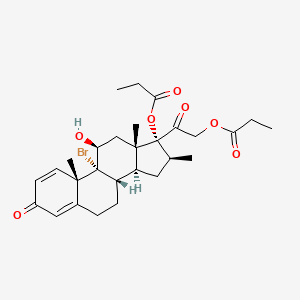

La caracterización de this compound es importante para realizar estudios de seguridad y eficacia. Conocer el perfil de impurezas de una sustancia farmacéutica permite evaluar los riesgos potenciales y establecer límites de impurezas para garantizar la seguridad del paciente {svg_3}.

Cumplimiento Regulatorio

Los organismos reguladores requieren un conocimiento profundo de todas las impurezas presentes en los productos farmacéuticos. Por lo tanto, el estudio de this compound es fundamental para cumplir con las directrices internacionales, como las establecidas por la Conferencia Internacional sobre Armonización (ICH), que dictan los niveles aceptables de impurezas en las sustancias farmacéuticas {svg_4}.

Mecanismo De Acción

Target of Action

The primary target of Linagliptin Dimer Impurity 2 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

This compound, as an impurity standard of Linagliptin, is expected to act as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in increased levels of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and promotes the growth of anti-inflammatory cell populations . It also impacts the SDF-1α/CXCR4 signaling pathway, which is connected with neuron survival and neuronal stem cells proliferation .

Pharmacokinetics

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . After oral administration, Linagliptin is rapidly absorbed, with maximum plasma concentration occurring after approximately 90 minutes . The oral bioavailability of Linagliptin is approximately 30% . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in its overall pharmacokinetics .

Result of Action

The action of this compound leads to improved glycemic control in patients with type 2 diabetes mellitus . By increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide . No significant degradation effects were observed under alkali, thermolytic, and photolytic conditions .

Safety and Hazards

When handling Linagliptin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

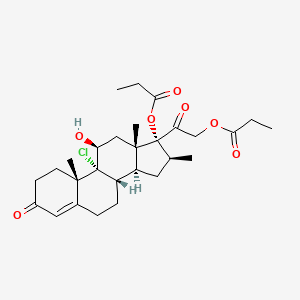

The present invention relates to an improved process for preparation of highly pure Linagliptin which ensures the removal of Linagliptin Dimer impurity . It includes preparation of Linagliptin as per prior art and its purification by its benzoate or mandelate salt formation or by treatment with Methanesulphonic acid, n-Pentanesulphonic acid, Orthophosphoric Acid, other such acids or mixture of two or more such acids .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Linagliptin Dimer Impurity 2 involves the reaction of Linagliptin with a suitable reagent to form the desired impurity.", "Starting Materials": [ "Linagliptin" ], "Reaction": [ "Linagliptin is reacted with a suitable reagent under appropriate conditions.", "The reaction mixture is then purified using chromatography techniques to isolate Linagliptin Dimer Impurity 2." ] } | |

Número CAS |

1418133-47-7 |

Fórmula molecular |

C50H56N16O4 |

Peso molecular |

945.08 |

Apariencia |

Off-White to Pale Yellow Solid |

melting_point |

>142°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.